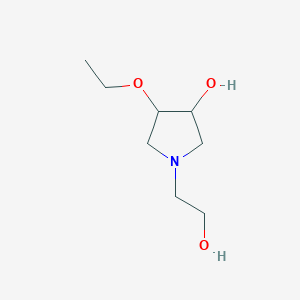
4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-amine
Overview
Description
4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-amine, or DFMMP, is a chemical compound that has been studied for its potential applications in scientific research. It has been used in the synthesis of various compounds, and its mechanism of action and biochemical and physiological effects have been explored.
Scientific Research Applications
Pharmacology
In pharmacology, this compound’s pyrrolidine ring structure is highly valued for its versatility. It serves as a scaffold for developing novel biologically active compounds due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage . The pyrrolidine ring’s non-planarity, a phenomenon known as “pseudorotation,” is particularly beneficial in creating selective drug candidates with varied biological profiles.
Organic Synthesis
“4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-amine” is utilized in organic synthesis for constructing complex molecules. Its difluoro and methoxymethyl groups are reactive sites that can undergo further functionalization, making it a valuable intermediate in synthesizing a wide range of organic compounds .
Medicinal Chemistry
In medicinal chemistry, the compound’s pyrrolidine ring is a common motif in drug design. It’s used to synthesize molecules with potential therapeutic effects, especially due to its stereogenicity, which allows for the creation of different stereoisomers. These isomers can have distinct biological activities, which is crucial for the development of enantioselective drugs .
Biochemistry
In biochemistry, the compound can be involved in studying enzyme-substrate interactions, given its structural complexity. The difluoro and methoxymethyl groups could potentially mimic biological molecules, making it a candidate for probing biochemical pathways .
Agrochemistry
Although not explicitly mentioned in the search results, the structural attributes of “4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-amine” could be explored for agrochemical applications. Its potential for modification makes it a candidate for the synthesis of compounds that could serve as pesticides or herbicides .
properties
IUPAC Name |
4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O/c1-11-3-5-2-6(7,8)4-10(5)9/h5H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNUNNWTDZJGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1493144.png)



![6-(2-Azidoethyl)-8-(ethoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1493148.png)
![4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493150.png)

![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B1493156.png)


